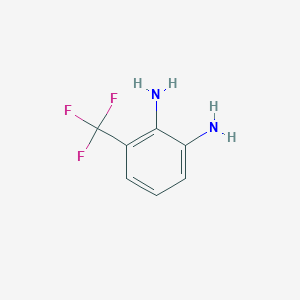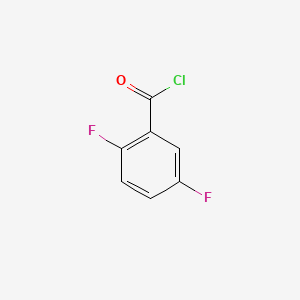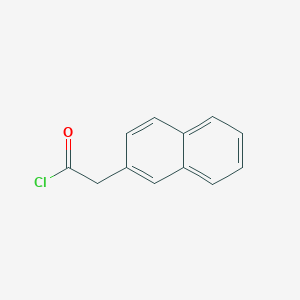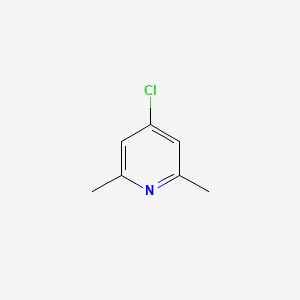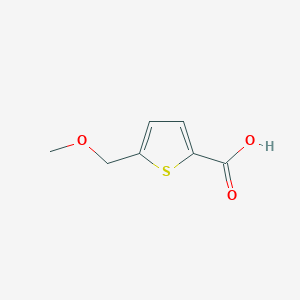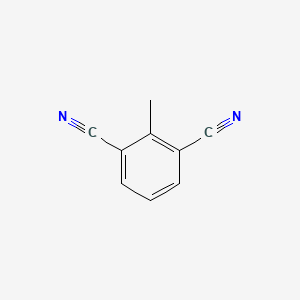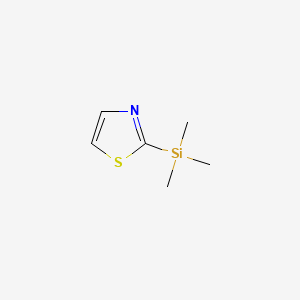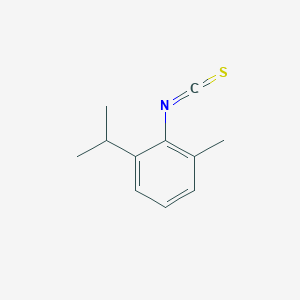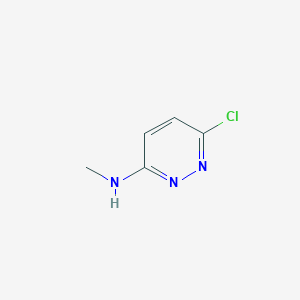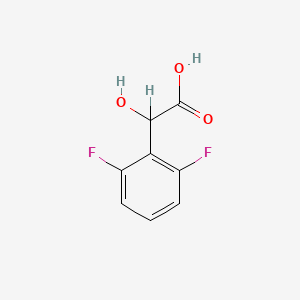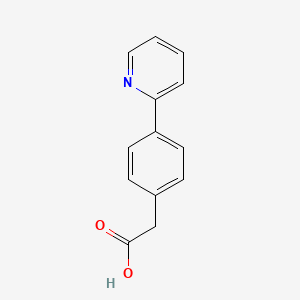
(4-Pyridin-2-YL-phenyl)-acetic acid
Overview
Description
“(4-Pyridin-2-YL-phenyl)-acetic acid” is a chemical compound with the molecular formula C13H11NO2 and a molecular weight of 213.24 . It belongs to the class of organic compounds known as phenylpyrroles, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrrole ring .
Synthesis Analysis
The synthesis of pyrrolidine compounds, which include “(4-Pyridin-2-YL-phenyl)-acetic acid”, involves ring construction from different cyclic or acyclic precursors . For instance, pyrrolizine was synthesized via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours .Molecular Structure Analysis
The molecular structure of “(4-Pyridin-2-YL-phenyl)-acetic acid” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
“(4-Pyridin-2-YL-phenyl)-acetic acid” is a solid compound . Its physical and chemical properties are largely determined by its molecular structure, which includes a pyrrolidine ring .Scientific Research Applications
Proteomics Research
- Scientific Field : Proteomics
- Application Summary : “(4-Pyridin-2-YL-phenyl)-acetic acid” is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experiments involving protein analysis and identification.
Anticancer Activity
- Scientific Field : Oncology
- Application Summary : Pyrimidine derivatives, which “(4-Pyridin-2-YL-phenyl)-acetic acid” could potentially be a part of, have been designed and developed for their anticancer activity . Due to resemblance in structure with the nucleotide base pair of DNA and RNA, pyrimidine is recognized as a valuable compound in the treatment of cancer .
- Results or Outcomes : Many novel pyrimidine derivatives have shown promising results in their anticancer activity . The outcomes would be measured in terms of the drug’s efficacy in inhibiting cancer cell growth or inducing apoptosis.
Drug Discovery
- Scientific Field : Drug Discovery
- Application Summary : This compound could potentially be used in the discovery of new drugs . Its structure could be modified to create new compounds with desired pharmacological properties.
Chemical Synthesis
- Scientific Field : Chemical Synthesis
- Application Summary : “(4-Pyridin-2-YL-phenyl)-acetic acid” could be used as a starting material or intermediate in the synthesis of other complex organic compounds .
Biochemistry
- Scientific Field : Biochemistry
- Application Summary : As a biochemical, this compound could be used in various biochemical experiments .
Pharmacology
Future Directions
The future directions for the research on “(4-Pyridin-2-YL-phenyl)-acetic acid” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . This can be guided by the structure–activity relationships of the studied compounds and the influence of steric factors on biological activity .
properties
IUPAC Name |
2-(4-pyridin-2-ylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-13(16)9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H,9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAUORDXNFURBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333426 | |
| Record name | (4-PYRIDIN-2-YL-PHENYL)-ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Pyridin-2-YL-phenyl)-acetic acid | |
CAS RN |
51061-67-7 | |
| Record name | (4-PYRIDIN-2-YL-PHENYL)-ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

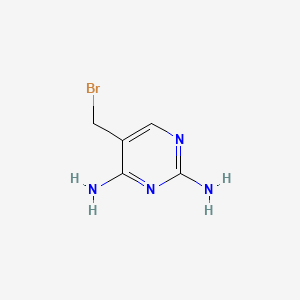
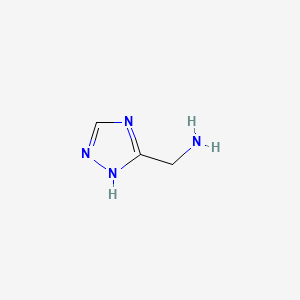
![Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid](/img/structure/B1297425.png)
![3-Oxo-2,6-diaza-bicyclo[3.2.2]nonane-6-carboxylic acid ethyl ester](/img/structure/B1297435.png)
